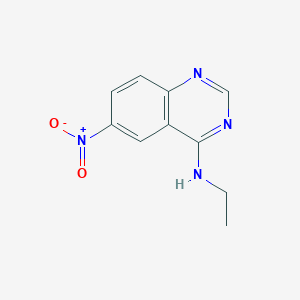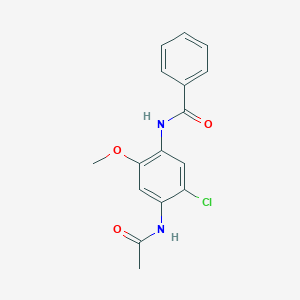
2-Cyclohexen-1-ol, 2,3-dimethyl-
Vue d'ensemble
Description
2-Cyclohexen-1-ol, 2,3-dimethyl- is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexene, featuring two methyl groups at the 2 and 3 positions and a hydroxyl group at the 1 position. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing 2-Cyclohexen-1-ol, 2,3-dimethyl- involves the Diels-Alder reaction followed by hydrolysis. For example, the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride can form the corresponding cyclohexene derivative, which is then hydrolyzed to yield the desired alcohol.
Industrial Production: Industrially, this compound can be produced through catalytic hydrogenation of the corresponding ketone or aldehyde. The process typically involves the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-ol, 2,3-dimethyl- can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cyclohexane derivatives. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The hydroxyl group in 2-Cyclohexen-1-ol, 2,3-dimethyl- can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Major Products:
Oxidation: 2,3-dimethylcyclohexanone or 2,3-dimethylcyclohexanoic acid.
Reduction: 2,3-dimethylcyclohexane.
Substitution: 2,3-dimethylcyclohexyl chloride or bromide.
Applications De Recherche Scientifique
2-Cyclohexen-1-ol, 2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-Cyclohexen-1-ol, 2,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. In reduction reactions, the double bond and the hydroxyl group are reduced to form saturated hydrocarbons.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar in structure but lacks the double bond and additional methyl groups.
2-Cyclohexen-1-ol: Similar but without the methyl groups at the 2 and 3 positions.
2,3-Dimethylcyclohexanol: Similar but lacks the double bond.
Uniqueness: 2-Cyclohexen-1-ol, 2,3-dimethyl- is unique due to the presence of both the double bond and the two methyl groups, which influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2,3-dimethylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNFMLLVVZDUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456453 | |
| Record name | 2-Cyclohexen-1-ol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52134-09-5 | |
| Record name | 2-Cyclohexen-1-ol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(Benzylamino)-phenylmethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1656238.png)

![ethyl N-[(E)-1-(1-adamantyl)ethylideneamino]carbamate](/img/structure/B1656241.png)
![(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1656242.png)


